![molecular formula C22H32Cl2N2O3 B2471575 1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride CAS No. 474262-17-4](/img/structure/B2471575.png)
1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride is a complex organic compound with intriguing chemical properties and diverse applications. Its intricate structure includes an aryl ether, a piperazine ring, and a secondary alcohol group, all contributing to its multifunctionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic synthesis. The process typically begins with the preparation of the key intermediates:
Formation of 3,4-dimethylphenol: Through the alkylation of phenol using methylating agents like methyl iodide in the presence of a base.
Synthesis of 4-(4-methoxyphenyl)piperazine: Achieved by reacting 4-methoxyaniline with piperazine in the presence of a coupling reagent.
Coupling of Intermediates: The two intermediates are then coupled via an etherification reaction using appropriate activating agents.
Industrial Production Methods
In an industrial setting, the synthesis of this compound often leverages flow chemistry for efficiency and scalability. The use of continuous reactors allows for precise control over reaction conditions, minimizing side reactions and optimizing yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The ketone form can be reduced back to the alcohol using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aryl ether bond can be cleaved under acidic or basic conditions, enabling substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous ethanol.
Major Products
Oxidation: Conversion to the corresponding ketone.
Reduction: Conversion back to the alcohol.
Substitution: Generation of phenolic and substituted piperazine products.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride finds applications across various scientific fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interaction with biological membranes and receptors.
Medicine: Investigated for potential therapeutic effects due to its piperazine moiety.
Industry: Employed in the development of specialty chemicals and materials.
Wirkmechanismus
Molecular Targets and Pathways
The compound’s mechanism of action primarily involves binding to specific receptors or enzymes in biological systems. The piperazine ring often interacts with neurotransmitter receptors, potentially modulating their activity. The exact pathways depend on the compound’s use in therapeutic contexts, such as influencing serotonin or dopamine receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,4-dimethylphenoxy)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol: Slightly different in the carbon chain length, leading to differences in bioactivity.
1-(3,4-dimethylphenoxy)-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride: An ethyl group instead of a methoxy group, altering its chemical properties and interactions.
Uniqueness
The unique combination of a dimethylphenoxy group and a methoxyphenyl-piperazine moiety sets 1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride apart from its analogs, influencing its reactivity, binding affinity, and applications.
So, what are you planning to do with this compound? Its versatility is endless!
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3.2ClH/c1-17-4-7-22(14-18(17)2)27-16-20(25)15-23-10-12-24(13-11-23)19-5-8-21(26-3)9-6-19;;/h4-9,14,20,25H,10-13,15-16H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQVAJQXJQZDEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 8-formyl-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B2471492.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2471493.png)
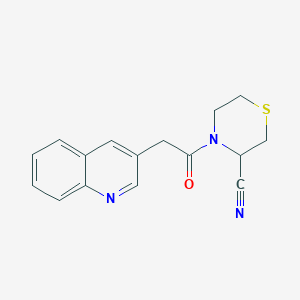
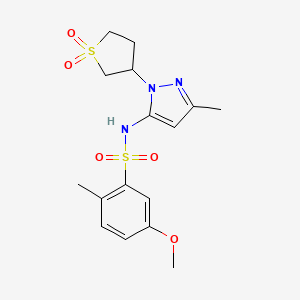
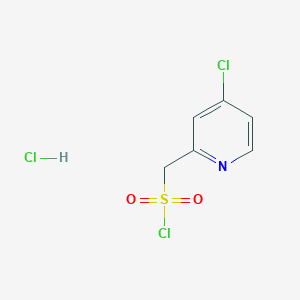
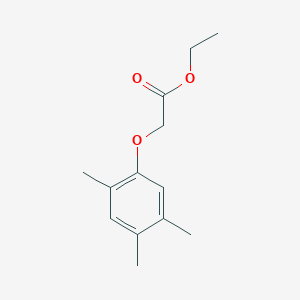
![N-(4-ETHYLPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2471502.png)
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2471503.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(5-cyano-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide](/img/structure/B2471505.png)
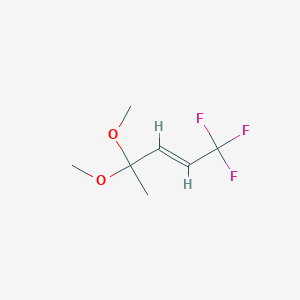
![1-[(5-methylthiophen-2-yl)sulfonyl]-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2471507.png)
![2-chloro-6-fluoro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2471512.png)
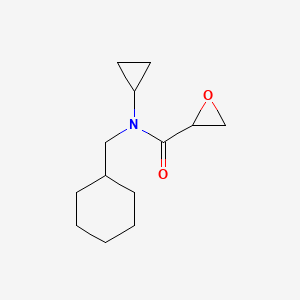
![3-(2-methoxyethyl)-6-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2471515.png)
